![molecular formula C12H10N4O3 B1359896 Ethyl 3-isoxazol-5-yl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate CAS No. 1119449-93-2](/img/structure/B1359896.png)

Ethyl 3-isoxazol-5-yl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

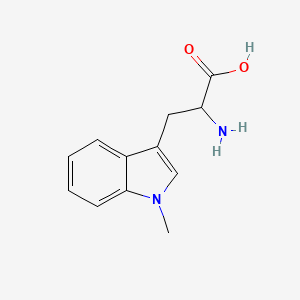

Ethyl 3-isoxazol-5-yl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate is a chemical compound with the molecular formula C12H10N4O3 and a molecular weight of 258.24 . Its IUPAC name is ethyl 3-(isoxazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H10N4O3/c1-2-18-12(17)8-3-4-10-14-15-11(16(10)7-8)9-5-6-13-19-9/h3-7H,2H2,1H3 . This code provides a specific description of the molecule’s structure. For a detailed structural analysis, techniques such as X-ray diffraction (XRD) can be used .Physical And Chemical Properties Analysis

This compound has a molecular weight of 258.24 . It is recommended to be stored at a temperature between 28°C .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Ethyl 3-isoxazol-5-yl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate is involved in various synthesis processes, contributing to the creation of novel compounds. Mohamed (2021) described a synthesis method involving the reaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives, leading to the formation of ethyl iminothiazolopyridine-4-carboxylate and other derivatives (Mohamed, 2021). Additionally, the compound has been utilized in the synthesis of pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines with antimicrobial properties (El‐Kazak & Ibrahim, 2013).

Biological Applications

This compound also plays a role in the creation of bioactive molecules. For instance, it has been used in the synthesis of triazolo[4,3-a]pyrimidines with potential tuberculostatic activity, demonstrating its relevance in medicinal chemistry (Titova et al., 2019). Similarly, it's involved in the synthesis of pyrazole-based heterocycles, which have shown promise as antitumor agents (Abdallah et al., 2017).

Structural Analysis and Derivatives

The compound also serves as a basis for the synthesis of various heterocyclic compounds with diverse structural properties. For example, novel pyrido[3′,2′:4,5]thieno[2,3-e][1,2,4]triazolo[4,3-a] pyrimidin-5(4H)-ones have been prepared from ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate (Davoodnia et al., 2008). The compound's versatility in generating various chemical structures highlights its importance in chemical research.

Mecanismo De Acción

Target of Action

Similar compounds have been found to exhibit inhibitory activity against certain targets

Mode of Action

It is known that triazole derivatives can interact with their targets and cause changes in their function . The specific interactions and changes caused by this compound require further investigation.

Biochemical Pathways

Similar compounds have been found to affect certain biochemical pathways . More research is needed to elucidate the specific pathways affected by this compound.

Result of Action

Similar compounds have been found to have significant effects at the molecular and cellular level

Action Environment

Factors such as temperature, ph, and the presence of other molecules can significantly affect the action of similar compounds .

Propiedades

IUPAC Name |

ethyl 3-(1,2-oxazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O3/c1-2-18-12(17)8-3-4-10-14-15-11(16(10)7-8)9-5-6-13-19-9/h3-7H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCVIBRVLUDUBRH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN2C(=NN=C2C3=CC=NO3)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R)-3-Carboxy-2-pentanoyloxypropyl]-trimethylazanium;chloride](/img/structure/B1359839.png)

![2-(1,4-Diazepan-1-yl)[1,3]oxazolo[5,4-b]pyridine](/img/structure/B1359845.png)